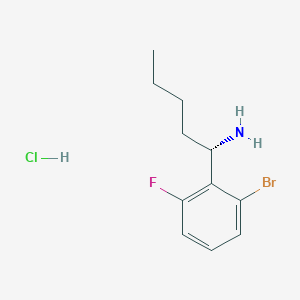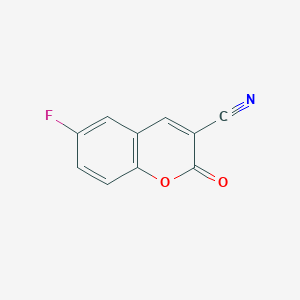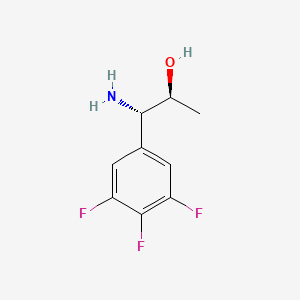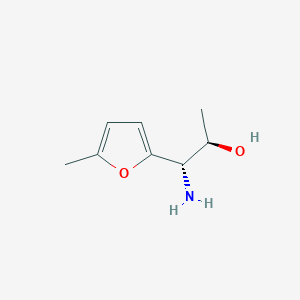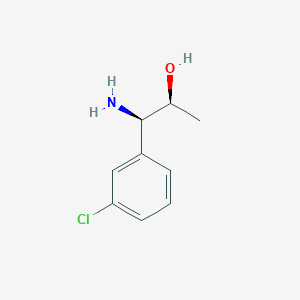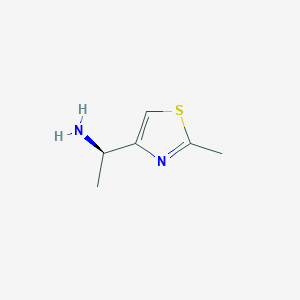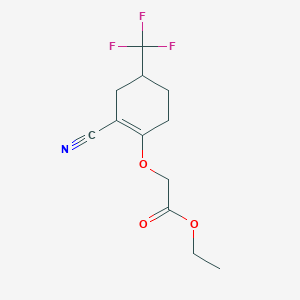
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate is a complex organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a cyclohexene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional or microwave irradiation methods. The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biochemical responses.
Comparison with Similar Compounds
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates: These compounds share similar structural features and are synthesized using similar methods.
Trifluoromethylated heterocycles: These compounds also contain the trifluoromethyl group and exhibit similar chemical and biological properties.
Properties
Molecular Formula |
C12H14F3NO3 |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
ethyl 2-[2-cyano-4-(trifluoromethyl)cyclohexen-1-yl]oxyacetate |
InChI |
InChI=1S/C12H14F3NO3/c1-2-18-11(17)7-19-10-4-3-9(12(13,14)15)5-8(10)6-16/h9H,2-5,7H2,1H3 |
InChI Key |
YZKNJDZAPVTWEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(CC(CC1)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


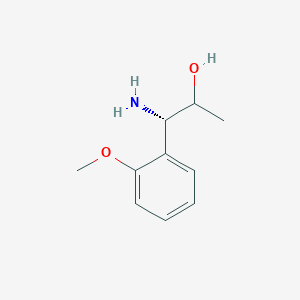
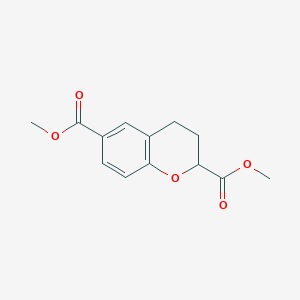
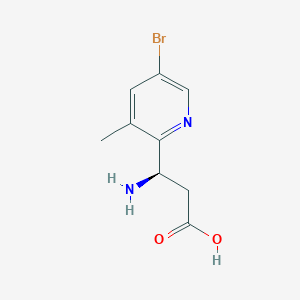
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
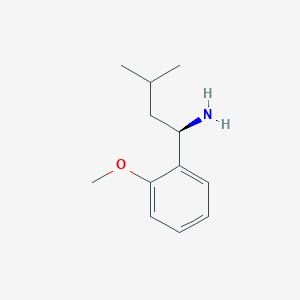
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)
